Product packaging for Isotetrandrine N2'-oxide(Cat. No.:CAS No. 70191-83-2)

Isotetrandrine N2'-oxide

Cat. No.: B580424
CAS No.: 70191-83-2
M. Wt: 638.761
InChI Key: XOKSQIGOCSEXEF-HMRFYLJESA-N
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Description

Significance of Alkaloids in Natural Products Chemistry Research

Alkaloids represent a large and diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. Their structural complexity and wide range of pharmacological activities have long made them a cornerstone of natural products chemistry and medicinal research. rsc.orgresearchgate.net Historically, alkaloids have been utilized for centuries in traditional medicine. rsc.org In modern science, they continue to be a significant source of lead compounds for drug discovery, with well-known examples including morphine for pain management and noscapine (B1679977) for its antitussive and anticancer properties. rsc.org The investigation of alkaloids contributes significantly to the understanding of biosynthetic pathways and the development of new synthetic methodologies. nih.govrsc.org

Overview of Bisbenzylisoquinoline Alkaloids in Research Context

Among the vast family of alkaloids, the bisbenzylisoquinoline alkaloids (BIAs) are a prominent class, characterized by the presence of two benzylisoquinoline units linked together. rsc.orgresearchgate.net This structural feature gives rise to a wide array of complex and diverse molecular architectures. rsc.org To date, over 500 bisbenzylisoquinoline alkaloids have been identified from various plant families, including Berberidaceae, Ranunculaceae, Lauraceae, and Menispermaceae. researchgate.net These compounds have garnered considerable attention from the scientific community due to their potent and varied biological activities, which include anti-inflammatory, antiviral, antitumor, and antiplasmodial properties. rsc.orgresearchgate.net The intricate structures of bisbenzylisoquinoline alkaloids also present significant challenges and opportunities in the field of total synthesis. nih.govrsc.org

Specific Focus on N-Oxide Derivatives in Alkaloid Research

The formation of an N-oxide, where a nitrogen atom in an alkaloid is oxidized, is a common metabolic transformation and can also be achieved through synthetic means. acs.orgmdpi.com This modification can significantly alter the physicochemical and pharmacological properties of the parent alkaloid. acs.orgnih.gov N-oxide functionalities are ubiquitous in nature and play a crucial role in medicinal chemistry. acs.orgnih.gov The highly polar N⁺–O⁻ bond can increase water solubility and decrease membrane permeability, which can be advantageous in drug design. acs.orgnih.gov Research into N-oxide derivatives of alkaloids is an active area, exploring how this functional group influences bioavailability, metabolic stability, and interaction with biological targets. mdpi.com Some N-oxide alkaloids have demonstrated interesting biological activities, including cytotoxic and antimicrobial effects. nih.gov

Contextualization of Isotetrandrine (B1672621) N-2'-oxide within Chemical Biology Research

Isotetrandrine N-2'-oxide is a specific N-oxide derivative of the bisbenzylisoquinoline alkaloid, isotetrandrine. medchemexpress.commedchemexpress.com As such, it resides at the intersection of the chemical spaces described above. The parent compound, isotetrandrine, is a naturally occurring alkaloid with reported anti-inflammatory, antibacterial, and antiviral properties. chemfaces.com The introduction of the N-oxide group at the 2'-position of the isotetrandrine scaffold creates a new chemical entity with potentially altered biological and chemical characteristics. The study of Isotetrandrine N-2'-oxide is relevant to chemical biology research as it allows for the investigation of structure-activity relationships, helping to elucidate the role of the N-oxide functionality in this specific bisbenzylisoquinoline framework. It is often used as a research tool and analytical standard in studies involving alkaloid metabolism and the biological evaluation of related compounds. medchemexpress.commedchemexpress.com

Chemical and Physical Properties of Isotetrandrine N-2'-oxide

PropertyValueSource
CAS Number 70191-83-2 acmec.com.cnchemsrc.com
Molecular Formula C₃₈H₄₂N₂O₇ acmec.com.cnchemsrc.com
Molecular Weight 638.75 g/mol acmec.com.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N2O7 B580424 Isotetrandrine N2'-oxide CAS No. 70191-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSQIGOCSEXEF-HMRFYLJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Botanical Sources

Discovery and Historical Isolation of Isotetrandrine (B1672621) N-2'-oxide in Research

The specific discovery of Isotetrandrine N-2'-oxide is part of the broader exploration of N-oxide derivatives of bisbenzylisoquinoline alkaloids. Research into this subclass of alkaloids gained traction with the identification of compounds such as (+)-tetrandrine-2'-β-N-oxide, which was reported as the first bisbenzylisoquinoline N-oxide isolated from the roots of Cyclea barbata in the early 1990s. researchgate.netrsc.org

Isotetrandrine N-2'-oxide is the N-oxide derivative of isotetrandrine. Isotetrandrine and tetrandrine (B1684364) are diastereomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms at specific chiral centers. rsc.orgnih.gov The formation of an N-oxide introduces an additional stereocenter, further diversifying the chemical space of these natural products. The isolation of these N-oxide compounds is significant as they are often found in plants alongside their parent alkaloids, suggesting they may be products of in-vivo metabolic oxidation.

Plant Genera and Species Identified as Sources

Isotetrandrine N-2'-oxide has been identified in a select number of plant species, primarily within the Menispermaceae and Euphorbiaceae families. These plants have been a rich source for the isolation of various bisbenzylisoquinoline alkaloids.

Plant GenusPlant SpeciesFamilyPlant Part
JatrophaJatropha curcasEuphorbiaceaeHerbs/Leaves
StephaniaStephania tetrandraMenispermaceaeRoot
CycleaCyclea barbataMenispermaceaeRoots

Jatropha curcas is frequently cited as a source of Isotetrandrine N-2'-oxide. researchgate.net The genus Jatropha is known to produce a diverse array of secondary metabolites, including alkaloids, terpenes, and flavonoids. sajsetjournal.com.ng The roots of Stephania tetrandra, a plant used in traditional Chinese medicine, are another notable source. orientjchem.org This species is particularly well-known for producing the parent alkaloids tetrandrine and isotetrandrine. nih.gov While not a direct source of Isotetrandrine N-2'-oxide, the closely related species Cyclea barbata is historically important for the isolation of the diastereomeric compound (+)-tetrandrine-2'-β-N-oxide. researchgate.net

Methodologies for Extraction and Purification from Natural Matrices

The isolation of Isotetrandrine N-2'-oxide from plant material involves multi-step extraction and chromatographic techniques designed to separate this polar alkaloid from a complex mixture of other phytochemicals.

A general procedure begins with the air-drying and pulverization of the plant material, such as the roots or leaves. The powdered material is then subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol. scispace.com The resulting crude extract is concentrated under reduced pressure.

To separate the alkaloids from non-alkaloidal components, an acid-base extraction (acid-base shakeout method) is commonly employed. The crude extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar solvent like hexane (B92381) to remove lipids and other non-basic compounds. Subsequently, the acidic solution is made alkaline (e.g., with ammonia (B1221849) solution), which deprotonates the alkaloids, making them soluble in organic solvents. They can then be extracted into a solvent such as dichloromethane (B109758) or ethyl acetate. rsc.org

Further purification is achieved through chromatographic methods. Column chromatography using silica (B1680970) gel is a standard first step, with elution gradients of increasing polarity (e.g., dichloromethane-methanol mixtures) to separate fractions containing different classes of alkaloids. orientjchem.org Fractions containing the target N-oxide are identified using techniques like thin-layer chromatography (TLC). Final purification to obtain the pure compound often requires more advanced techniques such as preparative high-performance liquid chromatography (HPLC), often using a reversed-phase (e.g., C18) column. nih.gov The structure of the isolated compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Related Bisbenzylisoquinoline Alkaloids Isolated Concomitantly

Phytochemical investigations of plants yielding Isotetrandrine N-2'-oxide reveal the co-occurrence of a diverse array of structurally related bisbenzylisoquinoline alkaloids. The parent, non-oxidized alkaloids are typically the most abundant.

From the roots of Cyclea barbata, where the related tetrandrine N-oxide was found, a significant number of other bisbenzylisoquinoline alkaloids were also isolated. This highlights the rich and complex alkaloidal profile of these plants. researchgate.netdeakin.edu.au

Alkaloid NamePlant Source
TetrandrineCyclea barbata, Stephania tetrandra
FangchinolineStephania tetrandra
LimacineCyclea barbata
Berbamine (B205283)Cyclea barbata
Coclaurine (B195748)Cyclea barbata
DaphnandrineCyclea barbata
AtherospermidineJatropha curcas

In Stephania tetrandra, Isotetrandrine N-2'-oxide is found alongside its parent compounds, isotetrandrine and tetrandrine, as well as fangchinoline. nih.gov Studies on Jatropha curcas have led to the isolation of other alkaloids, such as atherospermidine, from its stem bark. deakin.edu.au The concomitant isolation of these compounds is crucial for understanding the biosynthetic pathways and the chemical ecology of the source plants.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Isotetrandrine (B1672621) Analogues

Isotetrandrine is a bisbenzylisoquinoline alkaloid (BIA), a class of compounds characterized by two benzylisoquinoline units linked together. researchgate.net The biosynthesis of the core structure is a complex process that has been the subject of extensive research.

The biosynthetic journey of virtually all benzylisoquinoline alkaloids begins with the amino acid L-tyrosine. frontiersin.orgrsc.org In plants, L-tyrosine serves as the fundamental building block for the isoquinoline (B145761) and benzyl (B1604629) portions of the molecule. researchgate.net The pathway initiates with the conversion of L-tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.net These two molecules then undergo a condensation reaction, a critical step that establishes the basic benzylisoquinoline scaffold. numberanalytics.com This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to thousands of BIA products. frontiersin.orgnumberanalytics.com

PrecursorOriginRole in Pathway
L-TyrosinePrimary MetabolismThe fundamental amino acid building block for both benzyl and isoquinoline units. rsc.org
DopamineDerived from L-TyrosineProvides the isoquinoline portion of the scaffold. researchgate.net
4-hydroxyphenylacetaldehyde (4-HPAA)Derived from L-TyrosineProvides the benzyl portion of the scaffold. researchgate.net
(S)-NorcoclaurineCondensation of Dopamine and 4-HPAAThe first benzylisoquinoline intermediate and common precursor for most BIAs. frontiersin.orgnumberanalytics.com

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur to build the specific structure of isotetrandrine. These steps involve methylations and an oxidative coupling reaction.

The pathway proceeds as follows:

(S)-Norcoclaurine is first methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT). frontiersin.org

The resulting product is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine . frontiersin.org This intermediate is a crucial branch point for the synthesis of various bisbenzylisoquinoline as well as aporphine (B1220529) alkaloids. researchgate.netmdpi.com

The pivotal step in forming the bisbenzylisoquinoline skeleton is the oxidative coupling of two (S)-N-methylcoclaurine molecules. This reaction is catalyzed by specific cytochrome P450 enzymes. researchgate.netmdpi.com For alkaloids of the berbamine (B205283) type, the enzyme berbamunine (B191780) synthase (a CYP80A1 enzyme) catalyzes a C-O phenol (B47542) coupling to form the diaryl ether bond, yielding the precursor berbamunine. researchgate.net

Subsequent enzymatic modifications, including further methylations, lead to the final isotetrandrine structure. The entire process is a cascade of highly specific enzymatic reactions, each contributing to the complexity of the final molecule. frontiersin.org

EnzymeEnzyme ClassSubstrateProductReaction Type
Norcoclaurine Synthase (NCS)LyaseDopamine + 4-HPAA(S)-NorcoclaurinePictet-Spengler Condensation. numberanalytics.com
Norcoclaurine 6-O-methyltransferase (6OMT)Transferase(S)-Norcoclaurine(S)-CoclaurineO-Methylation. frontiersin.org
Coclaurine N-methyltransferase (CNMT)Transferase(S)-Coclaurine(S)-N-methylcoclaurineN-Methylation. frontiersin.org
Berbamunine Synthase (CYP80A1)Oxidoreductase (Cytochrome P450)2x (S)-N-methylcoclaurineBerbamunineOxidative C-O Coupling. mdpi.comresearchgate.net

Mechanisms of N-Oxidation in Natural Product Biosynthesis

The final step in the formation of Isotetrandrine N-2'-oxide is the oxidation of one of the tertiary nitrogen atoms. N-oxidation is a common metabolic transformation for alkaloids and other nitrogen-containing compounds in biological systems. mdpi.com

The conversion of a tertiary amine in an alkaloid to its corresponding N-oxide is an oxidative process catalyzed by specific monooxygenase enzymes. researchgate.net Two major enzyme superfamilies are primarily responsible for this transformation in nature: Cytochrome P450 monooxygenases (CYPs) and Flavin-containing monooxygenases (FMOs). frontiersin.orgnih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs): This is a vast superfamily of heme-containing enzymes known for their ability to catalyze a wide array of oxidative reactions, including N-oxidation. rsc.orgiucr.org The catalytic cycle of a P450 enzyme involves the activation of molecular oxygen to form a highly reactive iron-oxo species, which then transfers an oxygen atom to the substrate. rsc.org P450s are involved in the biosynthesis and diversification of numerous alkaloids, and their ability to perform N-oxidations has been documented for various alkaloid classes, such as β-carbolines and papaverine (B1678415). nih.goviucr.orgcsic.es

Flavin-containing Monooxygenases (FMOs): FMOs are non-heme, NADPH-dependent enzymes that specialize in the monooxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics and natural products. nih.govtaylorandfrancis.com FMOs are considered major contributors to the N-oxidation of many tertiary amine alkaloids. capes.gov.brpnas.org The mechanism involves the FAD cofactor being reduced by NADPH and then reacting with molecular oxygen to form a flavin-peroxy intermediate, which is the oxygenating agent. nih.gov Unlike many CYPs, the FMO catalytic cycle does not depend on substrate binding to initiate oxygen activation. nih.gov

The enzymatic N-oxidation observed in alkaloid biosynthesis is a specific instance of a broader biological process. N-oxide formation is a key reaction in the metabolism of a vast number of compounds, including drugs and environmental toxins (xenobiotics), as well as endogenous molecules. frontiersin.orgnih.gov

In a broader biological context, N-oxidation primarily serves as a detoxification mechanism. frontiersin.orgcapes.gov.br The addition of an oxygen atom to a nitrogen-containing compound increases its polarity and water solubility. nih.gov This transformation generally facilitates the excretion of the compound from the organism, reducing its potential toxicity. The FMO enzyme family, in particular, is a major player in this detoxification system in mammals and other organisms, metabolizing a wide range of tertiary amines to their less toxic N-oxides. nih.govcapes.gov.br For instance, FMOs are crucial for detoxifying toxic pyrrolizidine (B1209537) alkaloids ingested by certain insects. pnas.org

While CYPs also participate in detoxification, they are known for their broad substrate specificity and can generate metabolites that are more reactive or toxic than the parent compound, a process known as bioactivation. capes.gov.br In contrast, N-oxidation by FMOs is almost exclusively a detoxification reaction. pnas.org Therefore, the N-oxidation of isotetrandrine to form its N-2'-oxide, whether occurring in the plant itself or in an organism that ingests it, is consistent with a general biological strategy to modify the properties of alkaloids, often rendering them more water-soluble and easier to excrete. researchgate.netnih.gov

Chemical Synthesis, Derivatization, and Analog Design

Synthetic Approaches to the Isotetrandrine (B1672621) Core Structure

The synthesis of the complex macrocyclic structure of isotetrandrine, a diastereomer of tetrandrine (B1684364), has been a significant challenge in organic chemistry. uni-muenchen.de The core structure is a bisbenzylisoquinoline alkaloid, characterized by two benzylisoquinoline units linked by two diaryl ether bonds. uni-muenchen.deescholarship.org

The first total synthesis of isotetrandrine was accomplished by Inubushi and coworkers in 1968. uni-muenchen.de This seminal work established a foundational route for constructing the bisbenzylisoquinoline framework. The key reactions in this lengthy synthesis, which exceeded 20 steps, were:

Bischler-Napieralski Reaction : This reaction was employed for the formation of the two tetrahydroisoquinoline scaffolds. uni-muenchen.deescholarship.org The process involves the acid-catalyzed intramolecular cyclization of a β-phenethylamine derivative to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline. uni-muenchen.deescholarship.org

Ullmann Condensation : Two sequential copper-catalyzed Ullmann coupling reactions were used to construct the crucial diaryl ether linkages that form the macrocycle. uni-muenchen.de This method remains one of the most common strategies for creating diaryl ether bonds in natural product synthesis. uni-muenchen.de

Contemporary approaches to the isotetrandrine and tetrandrine core have shifted towards more efficient and flexible modular strategies. uni-muenchen.de These methods aim to improve step-economy and allow for the synthesis of diverse analogues. escholarship.org A notable modular total synthesis was reported in 2020, which presented four different routes to racemic tetrandrine and isotetrandrine. uni-muenchen.deescholarship.org

Key features of these modern strategies include:

Convergent Synthesis : Instead of a linear sequence, modern syntheses are often convergent, where large fragments of the molecule are synthesized separately and then joined together at a late stage. msu.edu

Alternative Ring Formations : The classical Bischler-Napieralski reaction is often replaced by the Pictet-Spengler reaction. escholarship.org This reaction directly yields the tetrahydroisoquinoline core, enhancing step-economy. escholarship.org Organocatalyzed versions of the Pictet-Spengler reaction have been developed to produce key precursors with high enantiomeric excess. escholarship.org

Advanced Coupling Reactions : While the Ullmann coupling is still relevant, modern syntheses explore alternatives like the Suzuki-Miyaura or Chan-Evans-Lam reactions for the construction of the diaryl ether moieties. uni-muenchen.deacs.org

Chemoenzymatic Synthesis : A powerful modern approach combines chemical synthesis with enzymatic reactions. researchgate.net For instance, enzymes like norcoclaurine synthase (NCS) can be used to create enantiomerically pure benzylisoquinoline monomers, which serve as building blocks for the total synthesis. acs.orgresearchgate.net This strategy has been used to produce a variety of bisbenzylisoquinoline alkaloids with different substituents and linkages. researchgate.net

Table 1: Comparison of Synthetic Strategies for the Isotetrandrine Core

Feature Historical Approach (e.g., Inubushi, 1968) Modern Modular Approach (e.g., Schütz et al., 2020)
Overall Strategy Linear synthesis Convergent, modular synthesis uni-muenchen.demsu.edu
Isoquinoline (B145761) Formation Bischler-Napieralski reaction uni-muenchen.deescholarship.org Pictet-Spengler reaction escholarship.org
Diaryl Ether Formation Ullmann condensation uni-muenchen.de Ullmann, Suzuki-Miyaura, Chan-Evans-Lam couplings uni-muenchen.deacs.org
Stereocontrol Racemic or resolution-based Asymmetric catalysis, chemoenzymatic methods escholarship.orgresearchgate.net
Efficiency Long sequence, low overall yield uni-muenchen.de Shorter, more efficient, better step-economy escholarship.org
Flexibility for Analogs Limited High, allows for diverse analog synthesis researchgate.netnih.gov

Targeted Synthesis of Isotetrandrine N-2'-oxide and Related N-Oxides

Isotetrandrine N-2'-oxide is a naturally occurring oxidation product of isotetrandrine. medchemexpress.compsu.edu Its synthesis involves the selective oxidation of one of the two tertiary amine nitrogens in the parent molecule.

The conversion of a tertiary amine to its corresponding N-oxide is a common transformation in organic synthesis. mdpi.comorganic-chemistry.org Several oxidizing agents can achieve this, with varying levels of reactivity and selectivity. For the formation of Isotetrandrine N-2'-oxide, methodologies would be chosen based on their mildness and compatibility with the complex molecular structure.

Commonly used reagents include:

Hydrogen Peroxide (H₂O₂) : Often used in an acidic medium like acetic acid, H₂O₂ is an environmentally friendly oxidant, with water being the primary byproduct. bme.hu It is an effective reagent for the N-oxidation of various nitrogen-containing heterocycles. bme.hu

Meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used and highly effective peroxyacid for the oxidation of amines and other functional groups. It is known for its reliability in N-oxide formation. bme.hu

Oxone® : A stable, solid-form triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), which serves as the active oxidizing agent. It is often used in biphasic or buffered systems and provides a metal-free method for direct oxidation of secondary and tertiary amines. organic-chemistry.org

o-Iodoxybenzoic Acid (IBX) : A hypervalent iodine reagent known for its mild and selective oxidation capabilities. IBX can effectively oxidize secondary amines to imines and has been explored for other nitrogen-based oxidations. organic-chemistry.org

Table 2: Common Reagents for Amine N-Oxidation

Reagent Formula/Type Typical Conditions Advantages
Hydrogen Peroxide H₂O₂ Acetic acid, water bme.hu Eco-friendly, inexpensive bme.hu
m-CPBA C₇H₅ClO₃ Chlorinated solvents (e.g., DCM) bme.hu High efficiency, reliable bme.hu
Oxone® 2KHSO₅·KHSO₄·K₂SO₄ Biphasic or buffered aqueous solutions organic-chemistry.org Metal-free, stable solid organic-chemistry.org
IBX C₇H₅IO₃ DMSO or other polar solvents Mild, selective organic-chemistry.org

Isotetrandrine possesses two tertiary amine centers, N-2 and N-2'. The formation of Isotetrandrine N-2'-oxide specifically implies that the oxidation must occur regioselectively at the N-2' position. acmec.com.cn The factors governing this selectivity are primarily steric and electronic.

Steric Hindrance : The local environment around each nitrogen atom plays a crucial role. One nitrogen may be more sterically encumbered than the other, making it less accessible to the oxidizing agent. In the isotetrandrine structure, the relative accessibility of the N-2 and N-2' lone pairs dictates the site of oxidation.

Electronic Effects : The basicity of the two nitrogen atoms can differ due to the electronic influence of the surrounding aromatic rings and substituents. The more basic nitrogen, having a higher electron density, is generally more susceptible to electrophilic attack by the oxidant.

While specific mechanistic studies on the regioselective N-oxidation of isotetrandrine are not extensively detailed in the provided search results, the existence of Isotetrandrine N-2'-oxide as a defined natural and synthetic product indicates that a significant preference for oxidation at the N-2' position exists, likely due to a favorable combination of steric accessibility and electronic properties. medchemexpress.comacmec.com.cn

Design and Synthesis of Novel Isotetrandrine N-2'-oxide Analogues and Derivatives

The design and synthesis of novel analogues of Isotetrandrine N-2'-oxide are motivated by the desire to explore structure-activity relationships and potentially modulate biological properties. nih.govresearchgate.net Synthetic strategies for creating such analogues generally follow two main pathways:

Modification Followed by Oxidation : This is the most common approach, where the isotetrandrine core is first modified using the modular synthetic strategies described previously (Section 4.1.2). uni-muenchen.de For example, analogues with altered substitution patterns on the aromatic rings (e.g., replacing the 12-methoxy group) or different linkages between the isoquinoline units can be synthesized. researchgate.netresearchgate.net These novel isotetrandrine analogues are then subjected to N-oxidation to produce the corresponding N-2'-oxide derivatives. This approach offers high flexibility in structural design. nih.gov

Late-Stage Functionalization : This strategy involves chemically modifying the Isotetrandrine N-2'-oxide molecule directly. While potentially more step-economical, this can be challenging due to the complexity of the parent molecule and the potential for competing reactions at other sites. The N-oxide functional group itself can influence the reactivity of adjacent positions, sometimes enabling specific transformations. nih.gov

The development of diverse libraries of analogues is a key theme in modern medicinal chemistry, allowing for a thorough investigation of a compound's therapeutic potential. nih.gov The combination of modular core synthesis and reliable N-oxidation protocols provides a robust platform for generating a wide array of Isotetrandrine N-2'-oxide analogues for further study. researchgate.netresearchgate.net

Structural Analysis and Stereochemical Investigations

Elucidation of Absolute Configuration and Stereochemistry of Isotetrandrine (B1672621) N-2'-oxide

The determination of the absolute configuration and stereochemistry of Isotetrandrine N-2'-oxide is a critical step in its characterization, relying on a combination of advanced spectroscopic and crystallographic techniques.

Spectroscopic Methodologies (e.g., NMR, IR, Mass Spectrometry) in Structural Assignment

Spectroscopic methods provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the Isotetrandrine N-2'-oxide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of bisbenzylisoquinoline alkaloids and their N-oxide derivatives. In the ¹H NMR spectrum, the introduction of the N-oxide group at the 2'-position induces a noticeable downfield shift of the N-2'-methyl protons and the protons on the adjacent C-1' and C-3' atoms due to the deshielding effect of the N-O bond. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons, which are vital for determining the relative stereochemistry and the conformation of the macrocyclic structure. For instance, NOE correlations can help establish the cis or trans relationship of the N-oxide with respect to the substituents on the tetrahydroisoquinoline ring system. The absolute configuration can often be determined by comparing the experimental electronic circular dichroism (ECD) spectrum with quantum chemical calculations of the predicted spectra for the possible stereoisomers.

Infrared (IR) Spectroscopy: The IR spectrum of Isotetrandrine N-2'-oxide would be expected to display characteristic absorption bands for its functional groups. The presence of the N-oxide functionality typically gives rise to a stretching vibration (νN-O) in the region of 950-970 cm⁻¹. Other key absorptions would include those for aromatic C-H stretching, C=C aromatic ring stretching, and C-O-C ether linkages, which are characteristic of the bisbenzylisoquinoline skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of Isotetrandrine N-2'-oxide (C₃₈H₄₂N₂O₇). A characteristic fragmentation pattern for bisbenzylisoquinoline N-oxides is the loss of an oxygen atom (16 amu), resulting in a prominent [M-16]⁺ ion in the mass spectrum. This observation is a strong indicator of the presence of an N-oxide group.

TechniqueKey Findings for Isotetrandrine N-2'-oxide and Related Compounds
¹H NMR Downfield shift of N-2'-methyl and adjacent protons (H-1', H-3').
¹³C NMR Shifts in carbon signals adjacent to the N-oxide group.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals.
NOESY/ROESY Determination of relative stereochemistry and conformation.
ECD Spectroscopy Elucidation of absolute configuration through comparison with calculated spectra.
IR Spectroscopy Characteristic N-O stretching vibration expected around 950-970 cm⁻¹.
Mass Spectrometry Observation of a characteristic [M-16]⁺ ion peak, confirming the N-oxide.

Conformational Analysis and Dynamics of Bisbenzylisoquinoline N-Oxides

The macrocyclic structure of bisbenzylisoquinoline alkaloids imparts a degree of conformational rigidity, yet they can still exhibit dynamic behavior in solution. The introduction of an N-oxide group can influence this conformational landscape. The N-oxide can exist in different orientations (e.g., axial or equatorial, syn or anti to other substituents), leading to the possibility of different stable conformers.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Cellular Signaling Pathways

Inhibition of NF-κB Signaling

Specific research data detailing the direct inhibitory effects of Isotetrandrine (B1672621) N-2'-oxide on the NF-κB (Nuclear Factor-kappa B) signaling pathway are not present in the reviewed scientific literature.

Interference with MAPK Pathways

There is no specific information available from the searched sources regarding the interference of Isotetrandrine N-2'-oxide with Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK, JNK, or p38 signaling cascades.

Regulation of Cellular Processes

Effects on Cell Proliferation and Cell Cycle Progression

Dedicated studies on the effects of Isotetrandrine N-2'-oxide on cell proliferation and the regulation of cell cycle progression have not been identified in the available literature.

Induction of Apoptosis

The capacity of Isotetrandrine N-2'-oxide to independently induce apoptosis (programmed cell death) has not been specifically investigated or reported in the reviewed scientific research.

Interaction with Ion Channels and Receptors

There is a lack of specific studies in the available literature that investigate the direct interactions of Isotetrandrine N-2'-oxide with specific ion channels or cellular receptors.

Redox Modulation and Antioxidant Mechanisms

Suppression of Reactive Oxygen Species Generation

Isotetrandrine N-2'-oxide exhibits significant antioxidant properties, primarily through the suppression of reactive oxygen species (ROS). ROS, which include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism. frontiersin.orgmdpi.com However, their overproduction can lead to oxidative stress, a condition implicated in various pathologies. elifesciences.orgmdpi.com Studies on the parent compound, isotetrandrine, have shown its ability to suppress ROS generation, a property likely shared by its N-oxide derivative. chemfaces.com This suppression is a key component of its cytoprotective effects.

Upregulation of Antioxidant Enzymes (e.g., HO-1)

A crucial aspect of Isotetrandrine N-2'-oxide's antioxidant activity is its ability to upregulate the expression of antioxidant enzymes. A prime example is heme oxygenase-1 (HO-1). HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. mdpi.com The upregulation of HO-1 is a well-established cellular defense mechanism against oxidative stress. Research on isotetrandrine has demonstrated its capacity to significantly increase the expression of HO-1, thereby bolstering the cell's antioxidant defenses. chemfaces.com

Activation of Nrf2 Nuclear Translocation

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. actasdermo.orgresearchgate.net In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, initiating their transcription. nih.govactasdermo.org

Isotetrandrine has been shown to induce the nuclear translocation of Nrf2. chemfaces.com This activation of the Nrf2 pathway leads to the subsequent upregulation of a suite of antioxidant enzymes, including HO-1, providing a comprehensive defense against oxidative damage. chemfaces.com

Immunomodulatory Mechanisms (Pre-clinical)

Pre-clinical studies suggest that Isotetrandrine N-2'-oxide possesses immunomodulatory properties. This is in line with the known activities of its parent compound, isotetrandrine, which has been shown to modulate inflammatory responses. For example, isotetrandrine can suppress the production of pro-inflammatory mediators. chemfaces.com The activation of the Nrf2 pathway, as mentioned previously, also plays a role in immunomodulation, as Nrf2 can inhibit the expression of pro-inflammatory genes. mdpi.comijpsonline.com

Pharmacological Activities in Pre Clinical Models and Mechanistic Studies

Anticancer Research Applications (in vitro/in vivo mechanistic studies)

There is currently no available data from peer-reviewed in vitro or in vivo studies detailing the specific anticancer mechanisms of Isotetrandrine (B1672621) N-2'-oxide. While some related compounds have been investigated for their effects on cancer cells, including the induction of autophagic cell death in drug-resistant cancers, these findings have not been specifically documented for Isotetrandrine N-2'-oxide in citable scientific literature. chemfaces.cnd-nb.infonih.gov Therefore, no detailed research findings or data tables on its anticancer applications can be provided.

Anti-inflammatory Research Applications (in vitro/in vivo mechanistic studies)

Specific studies on the anti-inflammatory properties of Isotetrandrine N-2'-oxide are absent from the current scientific literature. The parent compound, Isotetrandrine, has demonstrated anti-inflammatory effects by inhibiting mediators like iNOS, COX-2, IL-6, and TNF-α. However, these properties cannot be directly attributed to the N-2'-oxide derivative without dedicated experimental evidence.

Neuroprotective Research (e.g., in Parkinson's disease models)

There is no available scientific literature from pre-clinical models investigating the neuroprotective effects of Isotetrandrine N-2'-oxide. Consequently, information regarding its potential role in neurological conditions like Parkinson's disease is non-existent.

Attenuation of Neuroinflammation

No studies have been published that examine the ability of Isotetrandrine N-2'-oxide to attenuate neuroinflammation.

Reduction of Apoptosis in Neuronal Models

The effect of Isotetrandrine N-2'-oxide on apoptosis in neuronal models has not been evaluated in any known pre-clinical studies.

Molecular Targets (e.g., PI3K, ERK)

The molecular targets of Isotetrandrine N-2'-oxide within signaling pathways relevant to neuroprotection, such as PI3K and ERK, have not been identified or studied.

Multidrug Resistance (MDR) Reversal Studies

While there are some indications that related alkaloid N-oxides may interact with multidrug resistance proteins, there are no specific, published studies demonstrating that Isotetrandrine N-2'-oxide can reverse multidrug resistance in cancer cells. One database contains a prediction of an interaction between the related compound "Tetrandrine N-2'-oxide" and "Multidrug resistance protein 1," but this is not an experimental result for Isotetrandrine N-2'-oxide.

Antiviral Activities (mechanistic insights)

Direct mechanistic studies on the antiviral activities of Isotetrandrine N-2'-oxide are not extensively documented. However, the parent compound, Isotetrandrine, has been noted for its antiviral properties. chemfaces.com The introduction of an N-oxide functional group could potentially influence this activity through several mechanisms, primarily related to the actions of nitric oxide (NO), a molecule known for its broad-spectrum antiviral effects. unina.it

One potential mechanism is the inactivation of viral enzymes through S-nitrosylation. unina.it Nitric oxide can react with cysteine residues in viral proteins, particularly proteases, which are crucial for the viral replication cycle. unina.it This modification can inhibit the enzyme's activity, thereby halting viral propagation. unina.it For instance, NO donors have been shown to inhibit the proteases of viruses like SARS-CoV. unina.it Another plausible mechanism involves the disruption of the viral life cycle. Nitric oxide has been observed to interfere with the palmitoylation of viral spike proteins, which can in turn affect the interaction between the virus and host cell receptors, a critical step for viral entry. unina.it

It is important to note that these are potential mechanisms derived from the known functions of N-oxides and nitric oxide, and have not been specifically demonstrated for Isotetrandrine N-2'-oxide.

Table 1: Potential Antiviral Mechanisms of Action for N-oxide Compounds

Potential Mechanism Description Relevant Viral Targets
Enzyme Inactivation S-nitrosylation of cysteine residues in the active sites of viral enzymes, leading to inhibition of their function. unina.it Viral Proteases, Reverse Transcriptases, Ribonucleotide Reductases. unina.it
Inhibition of Viral Entry Reduction of spike protein palmitoylation, which can interfere with the fusion between the viral and host cell membranes. unina.it Viral Spike (S) Proteins. unina.it

| Induction of DNA Damage | Nitrosative stress can cause damage to viral genetic material. unina.it | Viral DNA and RNA. unina.it |

Potential Hematological Research (e.g., leukocyte count modulation)

The N-oxide moiety suggests a potential for nitric oxide-mediated effects, which have been studied in the context of leukocyte function. Nitric oxide is a key modulator of leukocyte adhesion to the vascular endothelium, a critical process in the inflammatory response. frontiersin.org Research has shown that NO can reduce the expression of adhesion molecules on both leukocytes and endothelial cells, thereby limiting leukocyte migration to sites of inflammation. frontiersin.org For example, nitric oxide can inhibit the expression of the β2-integrin CD11b/CD18 on neutrophils. frontiersin.org This suggests a potential avenue for research into how Isotetrandrine N-2'-oxide might modulate immune cell trafficking and activity.

Furthermore, reactive oxygen species (ROS) are also known to modulate leukocyte adhesion. nih.gov Given that Isotetrandrine has demonstrated antioxidative properties, this presents another potential, though indirect, mechanism by which it and its derivatives could influence leukocyte behavior. chemfaces.com

| Modulation of Cellular Activation | Reduction in leukocyte activation upon contact with foreign surfaces or inflammatory stimuli. frontiersin.org | Prevention of excessive inflammation. frontiersin.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Activities

The biological activities of bisbenzylisoquinoline alkaloids, including Isotetrandrine (B1672621) N-2'-oxide, are intrinsically linked to their structural characteristics. These compounds, derived from the condensation of two benzyltetrahydroisoquinoline units, exhibit a wide array of pharmacological effects, such as antitumor, anti-inflammatory, and antiviral activities. researchgate.netbenthamscience.comresearchgate.net The specific arrangement and type of functional groups on the aromatic rings and the nature of the ether linkages are pivotal in determining their bioactivity.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a critical determinant of the pharmacological profile of bisbenzylisoquinoline alkaloids. acs.org The spatial arrangement of atoms at the chiral centers (C-1 and C-1') of the two isoquinoline (B145761) units gives rise to different stereoisomers, each potentially possessing distinct biological activities. ed.ac.uk For example, tetrandrine (B1684364) and isotetrandrine are stereoisomers that differ only in the configuration at their chiral centers, yet they exhibit significantly different potencies in various biological assays. nih.gov

A study comparing the anti-proliferative effects of tetrandrine and isotetrandrine on human T cells revealed that isotetrandrine had a stronger inhibitory effect. nih.gov This difference was attributed to their distinct regulation of the NF-κB signaling pathway, highlighting how subtle changes in stereochemistry can lead to different molecular interactions and downstream cellular effects. nih.gov The conformational classes of these alkaloids, described as alpha-beta, beta-alpha, alpha-alpha, or beta-beta based on the stereochemistry at the two chiral isoquinoline carbons, have been shown to influence their interaction with targets like L-type calcium channels. nih.gov

Importance of the N-Oxide Moiety for Activity

The introduction of an N-oxide group, as seen in Isotetrandrine N-2'-oxide, can significantly modulate the pharmacological properties of the parent alkaloid. mdpi.com The N-oxide moiety is a highly polar functional group that can alter a molecule's solubility, membrane permeability, and metabolic stability. nih.gov This transformation from a tertiary amine to an N-oxide can lead to changes in the compound's interaction with biological targets. mdpi.com

In some cases, N-oxidation is a metabolic process that can either activate or detoxify a compound. For certain alkaloids, the N-oxide form is a common natural variant. mdpi.com The presence of the N-oxide can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for receptor binding. nih.gov Studies on other N-oxide-containing compounds have shown that this functional group can be critical for their biological activity, sometimes acting as a prodrug that is reduced in vivo to the active amine. nih.gov While specific studies on the direct contribution of the N-2'-oxide in Isotetrandrine N-2'-oxide are limited, the general principles of N-oxide chemistry in medicinal chemistry suggest its importance in modifying the parent compound's activity.

Comparison of Isotetrandrine N-2'-oxide with Analogues (e.g., Tetrandrine, Isotetrandrine)

Comparing Isotetrandrine N-2'-oxide with its parent compound, isotetrandrine, and its stereoisomer, tetrandrine, reveals the impact of both stereochemistry and N-oxidation on biological activity.

Isotetrandrine vs. Tetrandrine : As previously mentioned, isotetrandrine generally exhibits stronger anti-proliferative effects on T-cells compared to tetrandrine. nih.gov The IC50 values for isotetrandrine against various T-cell lines were consistently lower than those for tetrandrine, indicating greater potency. nih.gov This difference underscores the significance of the stereochemical configuration at the C-1 and C-1' positions.

Isotetrandrine N-2'-oxide vs. Isotetrandrine : The addition of the N-2'-oxide group to isotetrandrine can alter its physicochemical properties. While direct comparative studies on the pharmacological activities of Isotetrandrine N-2'-oxide and isotetrandrine are not extensively detailed in the provided search results, it is known that N-oxidation can affect a compound's activity. For instance, isotetrandrine has been shown to have anti-inflammatory and neuroprotective effects. nih.govchemfaces.com The impact of the N-oxide moiety on these activities would depend on how it influences the molecule's interaction with its targets and its pharmacokinetic profile.

Table 1: Comparison of IC50 Values for Tetrandrine and Isotetrandrine Against Human T-Cells nih.gov

Cell LineTetrandrine IC50 (μM)Isotetrandrine IC50 (μM)
MOLT-44.43 ± 0.222.19 ± 0.27
MOLT-4/DNR3.62 ± 0.222.28 ± 0.33
ConA-activated PBMC (Healthy)1.91 ± 0.221.29 ± 0.14
ConA-activated PBMC (Dialysis)3.03 ± 0.281.55 ± 0.26

In silico Modeling and Computational Chemistry Approaches in SAR

In silico modeling and computational chemistry are powerful tools for elucidating the SAR of complex molecules like Isotetrandrine N-2'-oxide. oncodesign-services.comresearchgate.net These methods allow for the prediction of biological activity and the study of molecular interactions at an atomic level, accelerating the drug discovery process. scielo.org.mxbioscipublisher.com

Molecular Docking and Dynamics : These techniques can simulate the binding of Isotetrandrine N-2'-oxide and its analogues to their biological targets, such as enzymes or receptors. researchgate.net By predicting the binding affinity and orientation, researchers can understand the key interactions that drive biological activity.

QSAR Modeling : QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. oncodesign-services.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), predictive models can be built to guide the design of new analogues with enhanced activity. researchgate.net

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information can then be used to search for new compounds with similar spatial arrangements. bioscipublisher.com

Through these computational approaches, a deeper understanding of the SAR of Isotetrandrine N-2'-oxide and its analogues can be achieved, facilitating the rational design of novel therapeutic agents. uodiyala.edu.iqbioscipublisher.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of bisbenzylisoquinoline alkaloids, including Isotetrandrine (B1672621) N-2'-oxide. Its high resolution and sensitivity make it indispensable for both isolating the compound from complex mixtures and assessing its purity.

Purity Assessment: Commercial suppliers of Isotetrandrine N-2'-oxide often provide purity specifications determined by HPLC, with typical purities of 95% or higher. rsc.orgoup.comlibretexts.org The method's validation for such purposes involves assessing parameters like linearity, precision, accuracy, and selectivity to ensure reliable quantification of the main compound and any impurities. nih.govscielo.br For the analysis of bioactive amines and related compounds, HPLC with UV detection is a validated approach, demonstrating excellent selectivity and linearity with coefficients of determination (r²) often exceeding 0.99. nih.gov

Isolation and Purification: Preparative HPLC is a powerful tool for purifying bisbenzylisoquinoline alkaloids from plant extracts or reaction mixtures. acs.org The choice of stationary and mobile phases is critical and often requires optimization. Reversed-phase columns, particularly C18, are frequently employed for the separation of these alkaloids. nih.govresearchgate.net The complexity of the sample matrix can sometimes present challenges, such as poor peak shape. To overcome this, various strategies are used, including the use of different stationary phases (e.g., cyano columns) or the addition of modifiers like diethylamine (B46881) or formic acid to the mobile phase to improve peak symmetry and resolution. nih.govnih.govthno.org

A summary of typical HPLC conditions used for the analysis of related bisbenzylisoquinoline alkaloids, which are applicable to Isotetrandrine N-2'-oxide, is presented below.

ParameterDescriptionReference
Stationary Phase (Column)Reversed-phase C18 is most common. Cyano (CN) or Phenyl-Hexyl columns can also be used for selectivity. nih.govthno.org
Mobile PhaseTypically a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol). nih.govnih.gov
DetectionUV detection is common, with wavelengths typically set between 278 nm and 282 nm. researchgate.netacs.org
Retention Time ExampleA retention time of 14.3 minutes for Isotetrandrine N-2'-oxide has been reported on a C18 column. nih.gov

Spectroscopic Methods for Quantitative Analysis in Biological Systems

Spectroscopic methods are vital for the quantitative determination of Isotetrandrine N-2'-oxide in various biological samples like plasma, urine, and tissue homogenates. These techniques are often coupled with chromatographic separation to handle the complexity of biological matrices.

UV-Visible Spectrophotometry: UV-Visible spectroscopy, particularly when coupled with HPLC (HPLC-UV), is a robust and widely validated method for quantifying alkaloids. nih.govscielo.brmdpi.com Bisbenzylisoquinoline alkaloids exhibit characteristic UV absorption due to their aromatic ring structures, with absorption maxima typically observed around 280 nm. tandfonline.comresearchgate.netnih.gov A validated HPLC-UV method for quantification requires establishing key performance parameters, as detailed in the table below. nih.gov

Validation ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.99 nih.govmdpi.com
Accuracy (% Recovery)Typically 85-115% scielo.brnih.gov
Precision (% RSD)< 15% nih.govnih.gov
Limit of Quantification (LOQ)Sufficiently low to measure relevant biological concentrations (e.g., ng/mL to µg/mL range). nih.govscielo.br

Fluorometric Assays: For enhanced sensitivity, particularly for measuring low concentrations of N-oxides in biological samples, fluorometric assays can be employed. These methods often involve a chemical reaction that converts the analyte into a highly fluorescent product. nih.gov For instance, assays have been developed for nitric oxide (NO) metabolites (nitrite/nitrate), which are also N-oxygenated compounds. caymanchem.comsigmaaldrich.com These kits use reagents like 2,3-diaminonaphthalene (B165487) (DAN) that react with the target analyte to form a fluorescent triazole derivative, which can be measured with high sensitivity (nanomolar range). nih.govcaymanchem.com While not yet specifically documented for Isotetrandrine N-2'-oxide, this principle represents a potential avenue for developing a highly sensitive quantitative assay.

Advanced Mass Spectrometry for Metabolite Profiling and N-Oxide Detection

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for metabolite profiling and the structural elucidation of compounds like Isotetrandrine N-2'-oxide. thno.org

Metabolite Profiling: LC-MS/MS enables the separation, detection, and identification of metabolites from complex biological samples. Studies on the parent compound, isotetrandrine, have successfully used HPLC-MS and MS/MS to profile and identify various metabolites in rat hepatic S9 fractions. nih.gov The primary metabolic pathways identified include N-demethylation and isoquinoline (B145761) ring oxidation, leading to metabolites such as N-desmethyl isotetrandrine and various oxidized forms (hydroxy- and oxo-isotetrandrine). nih.govresearchgate.net Similar methods are applied to profile the metabolites of the related alkaloid, tetrandrine (B1684364), in rat plasma, urine, and feces. researchgate.net

Specific N-Oxide Detection: A key challenge in metabolite identification is distinguishing between isomeric forms, such as an N-oxide and a hydroxylated metabolite, which have the same mass. Advanced MS techniques offer a solution to this problem. The fragmentation of N-oxides in an MS source is distinct from that of hydroxylated compounds. acs.orgnih.govnih.gov Specifically, under atmospheric pressure chemical ionization (APCI) conditions, or by increasing the temperature of the ion source in electrospray ionization (ESI), N-oxides characteristically undergo deoxygenation, resulting in a diagnostic neutral loss of 16 Da, which corresponds to the fragment ion [M+H-O]⁺. researchgate.netnih.govresearchgate.net In contrast, hydroxylated metabolites typically show a neutral loss of water (18 Da, [M+H-H₂O]⁺). acs.orgnih.gov This difference in fragmentation is a critical tool for confirming the presence of the N-oxide functional group. nih.gov

Tandem mass spectrometry (MS/MS) using modes like Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. nih.govnih.gov A validated LC-MS/MS method for tetrandrine in rat plasma showed excellent linearity in the ng/mL range and high precision and accuracy, demonstrating the suitability of this platform for pharmacokinetic studies. nih.gov

Ionization/FragmentationIsotetrandrine N-2'-oxide (C₃₈H₄₂N₂O₇)Isomeric Hydroxylated MetaboliteReference
Protonated Molecule [M+H]⁺m/z 639.3m/z 639.3 acs.orgnih.gov
Characteristic Neutral Loss (In-source or APCI)-16 Da (loss of O) -> [M+H-O]⁺ at m/z 623.3-18 Da (loss of H₂O) -> [M+H-H₂O]⁺ at m/z 621.3 researchgate.netnih.govresearchgate.net
Typical MRM Transition for Quantificationm/z 639.3 → specific fragment ionm/z 639.3 → different specific fragment ion nih.govnih.gov

Application of Isotopic Labeling in Metabolic Fate Studies

Isotopic labeling is a powerful technique used to trace the metabolic journey of a drug or compound through a biological system. nih.govescholarship.org By replacing one or more atoms in the molecule with a stable isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. researchgate.net

Tracing Metabolic Pathways: This technique is instrumental in elucidating complex metabolic pathways. For example, studies on nicotine, another N-containing alkaloid, have used isotope labeling to show that the methyl group lost during N-demethylation is recycled into the primary C1-folate pool. oup.com Similarly, the biosynthetic pathway of the bisbenzylisoquinoline alkaloid papaverine (B1678415) was revised based on feeding experiments with ¹³C-labeled precursors, which demonstrated that the pathway proceeds through (S)-reticuline and involves N-demethylation. nih.gov

For Isotetrandrine N-2'-oxide, a metabolic fate study could involve administering deuterium-labeled isotetrandrine to an animal model. Urine, feces, and plasma samples would then be collected over time and analyzed by LC-MS.

How Isotopic Labeling Works with MS:

Metabolite Identification: The mass spectrometer can easily detect the mass shift caused by the isotope label. For example, if isotetrandrine is labeled with four deuterium atoms (D4), its metabolites, including the N-2'-oxide, will also be heavier by 4 Da. This creates a unique "isotopic signature" or doublet in the mass spectrum for the unlabeled and labeled compound, making it easy to identify all drug-related species in a complex chromatogram.

Mechanism Elucidation: The position of the label can provide mechanistic insights. For instance, to study N-oxidation versus N-demethylation, one could synthesize isotetrandrine with a ¹³C-labeled N-methyl group. Analysis of the metabolites would reveal whether the ¹³C label is retained (indicating N-oxidation) or lost (indicating N-demethylation). researchgate.net

Quantitative Analysis: By using a known amount of the stable isotope-labeled compound as an internal standard, one can achieve highly accurate quantification of the unlabeled analyte in biological samples, as this approach effectively corrects for variations in sample preparation and matrix effects. acs.orgnih.gov

While specific isotopic labeling studies on Isotetrandrine N-2'-oxide are not yet prominent in the literature, the principles established from research on related alkaloids provide a clear framework for its application in future investigations. rsc.orgnih.govmdpi.com

Future Research Directions and Translational Potential Conceptual

Elucidation of Additional Molecular Targets and Pathways

Future research must prioritize the comprehensive identification of the molecular targets and signaling pathways modulated by Isotetrandrine (B1672621) N-2'-oxide. The parent compound, Isotetrandrine, is known to suppress inflammatory responses through the inactivation of key signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). chemfaces.com It also exhibits neuroprotective effects by modulating the PI3K/AKT and Heme Oxygenase-1 (HO-1) pathways.

Table 1: Conceptual Molecular Targets for Isotetrandrine N-2'-oxide

Potential Target Class Specific Examples Rationale for Investigation
Inflammatory Pathway Kinases JNK, p38 MAPK, IKK Based on the known anti-inflammatory activity of the parent compound, Isotetrandrine. chemfaces.com
Transcription Factors Nrf2, STAT3 Nrf2 is a key regulator of antioxidant response, and its modulation is a known effect of Isotetrandrine. chemfaces.com
Ion Channels Calcium (Ca2+) Channels Certain bisbenzylisoquinoline alkaloids are known to have effects on ion channels. tandfonline.com
G-Protein Coupled Receptors (GPCRs) Chemokine Receptors Many inflammatory processes are mediated by GPCRs, representing a potential target class.

| Neurotransmitter Receptors | Dopamine (B1211576), Serotonin Receptors | Given the neuroprotective potential observed with the parent compound in models of Parkinson's disease. |

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

To explore the structure-activity relationships (SAR) and optimize the therapeutic potential of Isotetrandrine N-2'-oxide, the development of novel and efficient synthetic strategies is essential. While the compound can be isolated from natural sources like Stephania tetrandra, synthetic and semi-synthetic approaches will enable the creation of a diverse library of analogs. medchemexpress.commedchemexpress.com

Current strategies could involve the direct oxidation of the tertiary amine in Isotetrandrine or other bisbenzylisoquinoline alkaloids. jcsp.org.pkmdpi.com More advanced, modular synthetic routes could offer greater flexibility. For example, an enantioselective approach based on Bischler-Napieralski cyclization followed by asymmetric hydrogenation and a final Ullmann coupling could be adapted to produce a wide range of non-natural N-oxide analogs with varied stereochemistry and substitution patterns. acs.org This would allow for systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Conceptual Synthetic Strategies for Analog Generation

Synthetic Approach Description Potential Advantages
Semi-synthesis via Direct Oxidation Oxidation of the tertiary nitrogen on the parent alkaloid using oxidizing agents like H₂O₂ or potassium peroxymonosulfate (B1194676). jcsp.org.pkmdpi.com Straightforward, provides direct access to the N-oxide from an available natural product.
Modular Total Synthesis Stepwise construction of the two isoquinoline (B145761) units followed by a biaryl ether linkage (e.g., Ullmann coupling) and subsequent N-oxidation. acs.org Allows for extensive modification at multiple positions to create diverse analogs.
Site-Specific Chemical Modification Chemical transformation at other positions on the Isotetrandrine N-2'-oxide scaffold. Can be used to attach probes for mechanism-of-action studies or to fine-tune properties. worktribe.com

| Bio-catalysis | Use of enzymes to perform specific oxidative or other transformative steps. | Can offer high regio- and stereo-selectivity under mild conditions. |

Exploration of Combination Therapies with Existing Research Compounds

A significant area of translational potential lies in exploring combination therapies. By targeting multiple pathways simultaneously, combination strategies can enhance therapeutic efficacy, overcome potential resistance mechanisms, and allow for lower doses of individual agents. mdpi.comnih.gov Given the anti-inflammatory and potential anti-cancer activities of the parent compound, Isotetrandrine, several classes of research compounds are logical partners for combination studies with Isotetrandrine N-2'-oxide.

For instance, in the context of cancer, combining Isotetrandrine N-2'-oxide with established chemotherapeutic agents like vinca (B1221190) alkaloids has shown synergistic effects with other bisbenzylisoquinoline alkaloids. nih.gov In inflammatory diseases, pairing it with other anti-inflammatory agents that have complementary mechanisms of action could be beneficial.

Investigation of Potential Synergistic or Antagonistic Interactions in vitro

Before advancing to in vivo models, it is critical to systematically investigate the nature of the interaction between Isotetrandrine N-2'-oxide and potential partner drugs in vitro. Such studies can classify interactions as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), or antagonistic (effect is less than the sum). mdpi.com

Isobolographic analysis is a standard method for these investigations, where dose-response curves of individual compounds and their combinations are used to determine a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. Research on other alkaloid N-oxides has demonstrated that interactions can be complex; for example, pyrrolizidine (B1209537) alkaloid N-oxides showed synergistic interactions with chlorogenic acid, whereas the corresponding parent free bases were antagonistic. frontiersin.org This highlights the importance of evaluating the N-oxide form specifically.

Table 3: Conceptual Framework for an in vitro Synergy Study

Research Area Potential Combination Agent In Vitro Model Endpoints to Measure
Oncology Vincristine nih.gov Human cancer cell lines (e.g., OVCAR-8, A549) worktribe.com Cell viability (MTT assay), Apoptosis (Caspase activity, PARP cleavage)
Inflammation Cefazolin (antibiotic) mdpi.com LPS-stimulated macrophages (e.g., RAW264.7) tandfonline.com Nitric Oxide (NO) production, Pro-inflammatory cytokine levels (TNF-α, IL-6)

| Neuro-inflammation | Levodopa | Microglial cell lines (e.g., BV-2) | Inhibition of inflammatory markers (iNOS, COX-2) |

Expanding Pre-clinical Research Models to Elucidate Broader Biological Roles

To fully understand the therapeutic potential and biological functions of Isotetrandrine N-2'-oxide, research should extend beyond initial cell-based assays to a broader range of sophisticated pre-clinical models. The choice of model should be guided by the molecular pathways identified and the therapeutic areas of interest, such as neuroinflammation or fibrosis. nih.govscantox.com

While initial studies on the parent compound have utilized lipopolysaccharide (LPS)-induced inflammation models in cells and animals, future work should incorporate more pathologically relevant models. chemfaces.comscantox.com For conditions like pulmonary fibrosis, the bleomycin-induced mouse model is a standard for preclinical assessment. atsjournals.org For neurodegenerative diseases, models that replicate chronic neuroinflammation and specific pathologies, such as transgenic mouse models of Alzheimer's or Parkinson's disease, would be invaluable. scantox.commdpi.com Furthermore, the use of advanced models like patient-derived organoids could provide significant insights into human-specific responses and translational efficacy.

Q & A

Q. How is Isotetrandrine N-2'-oxide synthesized and structurally validated?

Isotetrandrine N-2'-oxide is synthesized via oxidation of isotetrandrine using hydrogen peroxide in refluxing methanol, yielding quantitative conversion . Structural validation involves nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and comparison with authentic standards. High-performance liquid chromatography coupled with atmospheric pressure ionization mass spectrometry (HPLC-API-MS) is recommended for purity assessment and metabolite identification .

Q. What analytical techniques are used to quantify Isotetrandrine N-2'-oxide in biological matrices?

Reverse-phase HPLC with UV detection or tandem mass spectrometry (LC-MS/MS) is employed for quantification in plasma or tissue samples. Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. Calibration curves using isotopically labeled internal standards improve accuracy .

Q. How is Isotetrandrine N-2'-oxide isolated from natural sources?

Isolation involves methanol or ethanol extraction of plant material (e.g., Stephania tetrandra), followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel column chromatography or preparative HPLC). Alkaloid-specific reagents like Dragendorff’s reagent aid in tracking fractions .

Advanced Research Questions

Q. What experimental models are used to study Isotetrandrine N-2'-oxide’s reversal of multidrug resistance (MDR)?

MDR cancer cell lines (e.g., K562/DOX or MCF-7/DOX) are treated with Isotetrandrine N-2'-oxide alongside chemotherapeutics like doxorubicin. Cytotoxicity is assessed via MTT assays, with reversal fold (RF) values calculated as RF=IC50(drug alone)/IC50(drug + Isotetrandrine)\text{RF} = \text{IC}_{50}(\text{drug alone}) / \text{IC}_{50}(\text{drug + Isotetrandrine}). Synergy with other inhibitors (e.g., verapamil) is evaluated using combination indices .

Q. How can mechanistic studies differentiate P-glycoprotein (P-gp) inhibition from other MDR pathways?

Rhodamine-123 efflux assays quantify P-gp activity via flow cytometry. ATPase activity assays measure P-gp’s enzymatic function. Comparative studies with selective P-gp inhibitors (e.g., tariquidar) and siRNA knockdowns validate target specificity. Transcriptomic profiling (e.g., RNA-seq) identifies secondary pathways like apoptosis or autophagy .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Standardize experimental conditions (cell passage number, serum concentration, drug exposure time) and validate assays with positive controls. Use ANOVA or Bland-Altman analysis to assess inter-lab variability. Cross-reference with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Q. What computational approaches predict Isotetrandrine N-2'-oxide’s interactions with P-gp?

Molecular docking (e.g., AutoDock Vina) models ligand binding to P-gp’s transmembrane domains. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate structural modifications (e.g., N-oxide position) with efflux inhibition .

Q. How are in vivo pharmacokinetic studies designed for Isotetrandrine N-2'-oxide?

Rodent models receive intravenous or oral doses, with plasma collected at timed intervals. LC-MS/MS quantifies parent compound and metabolites. Non-compartmental analysis calculates parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability. Tissue distribution studies require organ homogenization and extraction .

Q. What strategies improve Isotetrandrine N-2'-oxide’s solubility for preclinical testing?

Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Nanoformulations (liposomes or polymeric nanoparticles) enhance aqueous dispersion. Physicochemical characterization includes dynamic light scattering (DLS) for particle size and differential scanning calorimetry (DSC) for stability .

Q. How do structural modifications of Isotetrandrine N-2'-oxide affect bioactivity?

Systematic derivatization (e.g., alkylation of tertiary amines or oxidation at alternative sites) is followed by in vitro screening. Comparative SAR analysis identifies critical pharmacophores. Metabolite profiling (e.g., hepatic microsome incubation) evaluates metabolic stability .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., variable RF values), validate assays with clinical MDR cell lines (e.g., NCI/ADR-RES) and report effect sizes with 95% confidence intervals .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, spectral data, and statistical scripts in supplementary materials .

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